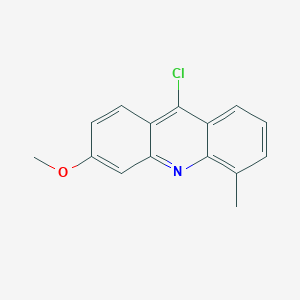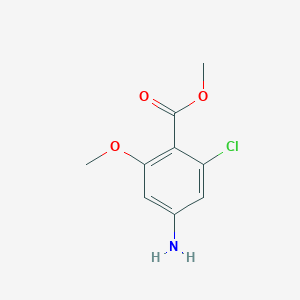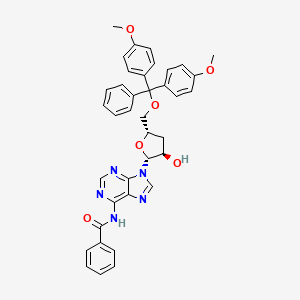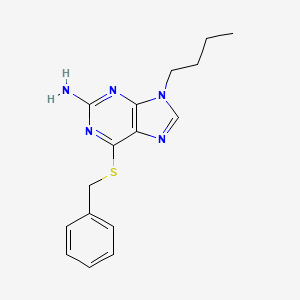
9-Chloro-3-methoxy-5-methylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-3-methoxy-5-methylacridine: is a heterocyclic compound belonging to the acridine family. Acridines are known for their broad spectrum of biological activities and industrial applications. This compound, with the molecular formula C15H12ClNO , is characterized by its unique structure, which includes a chloro, methoxy, and methyl group attached to the acridine core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-3-methoxy-5-methylacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyaniline with 2-chlorobenzaldehyde in the presence of a catalyst to form the intermediate, which is then cyclized to produce the desired acridine derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Chloro-3-methoxy-5-methylacridine can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various reduced acridine derivatives.
Substitution: Substituted acridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Chloro-3-methoxy-5-methylacridine is used as a building block in the synthesis of more complex acridine derivatives. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to intercalate into DNA makes it a candidate for further investigation in these fields .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent due to its ability to inhibit topoisomerase enzymes. It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 9-Chloro-3-methoxy-5-methylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, which are crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
- 9-Methylacridine
- 9-Chloroacridine
- 3-Methoxyacridine
Comparison: Compared to other acridine derivatives, 9-Chloro-3-methoxy-5-methylacridine is unique due to the presence of both chloro and methoxy groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88914-94-7 |
|---|---|
Molekularformel |
C15H12ClNO |
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
9-chloro-3-methoxy-5-methylacridine |
InChI |
InChI=1S/C15H12ClNO/c1-9-4-3-5-12-14(16)11-7-6-10(18-2)8-13(11)17-15(9)12/h3-8H,1-2H3 |
InChI-Schlüssel |
JGXAYVKXLOHJPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)





![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)

![(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B12939535.png)
![6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine](/img/structure/B12939539.png)

